Xanthylium, 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-10??-xanthen-10-ylium is a synthetic organic molecule known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its complex aromatic structure, which includes multiple functional groups such as carboxyl, dichloro, and dimethylamino groups. These functional groups contribute to the compound’s reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-10??-xanthen-10-ylium typically involves a multi-step process that includes the following key steps:
-
Formation of the Core Structure: : The core structure of the compound is synthesized through a series of condensation reactions involving appropriate aromatic precursors. These reactions are often catalyzed by acidic or basic conditions to facilitate the formation of the xanthen-10-ylium core.
-
Introduction of Functional Groups: : The carboxyl, dichloro, and dimethylamino groups are introduced through selective substitution reactions. These reactions may involve the use of reagents such as chlorinating agents, carboxylating agents, and dimethylamine.
-
Purification: : The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-10??-xanthen-10-ylium may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-10??-xanthen-10-ylium: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which may exhibit different electronic properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and stability.
Substitution: The aromatic rings of the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of derivatives with modified functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other common reducing agents.
Substitution Reagents: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-10??-xanthen-10-ylium: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new aromatic compounds.
Biology: Investigated for its potential as a fluorescent probe or dye, due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism by which 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-10??-xanthen-10-ylium exerts its effects is largely dependent on its interaction with molecular targets and pathways. For example, as a fluorescent probe, the compound may interact with specific biomolecules, leading to changes in fluorescence that can be detected and measured. In therapeutic applications, the compound may target specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-10??-xanthen-10-ylium: can be compared with other similar compounds, such as:
Fluorescein: A well-known fluorescent dye with similar structural features but different functional groups.
Rhodamine: Another fluorescent dye with a similar core structure but different substituents.
Eosin: A dye with similar applications in biology and medicine but distinct chemical properties.
The uniqueness of 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-10??-xanthen-10-ylium lies in its specific combination of functional groups, which confer unique reactivity and properties not found in other compounds.
Properties
Molecular Formula |
C25H21Cl2N2O5+ |
---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
[9-(2,4-dicarboxy-3,6-dichlorophenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C25H20Cl2N2O5/c1-28(2)12-5-7-14-18(9-12)34-19-10-13(29(3)4)6-8-15(19)20(14)21-17(26)11-16(24(30)31)23(27)22(21)25(32)33/h5-11H,1-4H3,(H-,30,31,32,33)/p+1 |
InChI Key |
KWFRWLVSVLQCPR-UHFFFAOYSA-O |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C(=C4C(=O)O)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.